2-(4-Chlorophenyl)piperidine
Overview
Description
2-(4-Chlorophenyl)piperidine is an organic compound with the chemical formula C11H14ClN. It is characterized by a piperidine ring substituted with a 4-chlorophenyl group. This compound appears as a colorless to light yellow crystal with a pungent odor. It is widely used as a pharmaceutical intermediate and has significant applications in pharmaceutical research and chemistry .
Mechanism of Action
Target of Action
2-(4-Chlorophenyl)piperidine is a derivative of piperidine, a six-membered heterocyclic compound It has been suggested that it may interact with proteins such as camp-dependent protein kinase catalytic subunit alpha, camp-dependent protein kinase inhibitor alpha, rac-beta serine/threonine-protein kinase, and glycogen synthase kinase-3 beta .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
For example, piperidine derivatives have been reported to exhibit anti-inflammatory and anti-tumor properties, potentially affecting pathways related to inflammation and cell proliferation .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Piperidine derivatives have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects . These effects suggest that this compound may influence cellular processes such as cell proliferation, inflammation, and oxidative stress.
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 2-(4-Chlorophenyl)piperidine, have been utilized in various therapeutic applications .
Cellular Effects
Related compounds such as piperine have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
Related compounds such as piperine have been studied for their effects at different dosages .
Metabolic Pathways
Piperidine derivatives have been found to undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .
Subcellular Localization
The localization of proteins, which could potentially interact with this compound, is known to be crucial for understanding various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(4-Chlorophenyl)piperidine can be achieved through various synthetic routes. One common method involves the catalytic reduction of 4-chlorobenzaldehyde with piperidine in the presence of hydrogen. This reaction typically requires a catalyst such as palladium on carbon and is conducted under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical drugs, contributing to the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic compound with a nitrogen atom.
4-Chlorophenylpiperazine: A compound with a similar structure but with a piperazine ring instead of a piperidine ring.
2-(4-Chlorophenyl)pyridine: A compound with a pyridine ring substituted with a 4-chlorophenyl group .
Uniqueness: 2-(4-Chlorophenyl)piperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a 4-chlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENUPRVORZDBJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308507 | |
Record name | 2-(4-Chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383128-09-4 | |
Record name | 2-(4-Chlorophenyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383128-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.